4-溴-1-丁炔

描述

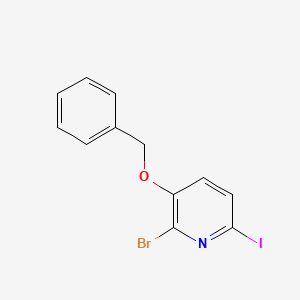

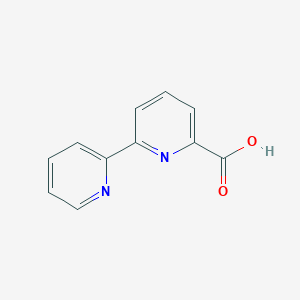

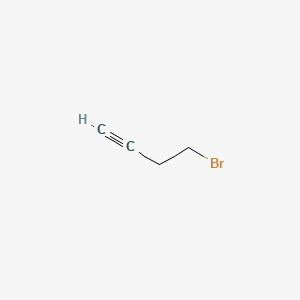

4-Bromo-1-butyne is a useful research compound. Its molecular formula is C4H5Br and its molecular weight is 132.99 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Bromo-1-butyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-1-butyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-butyne including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

溴丁炔异构体的光电子-光电离巧合

由Bodi和Hemberger(2014)进行的研究调查了溴丁炔异构体的分解图,包括4-溴-1-丁炔。他们探索了解离光电离通道和各种C4H5和C4H5(+)结构的能量学,揭示了这些化合物在真空紫外光电离下的行为见解 (Bodi & Hemberger, 2014)。

溴乙炔的较低同系物的合成

Brandsma和Verkruijsse(1990)开发了制备溴乙炔的较低同系物的实用且安全的程序,其中包括1-溴丙炔到1-溴-1-己炔。他们的方法涉及将炔与浓缩的次溴酸钾和氢氧化钾的水溶液搅拌,展示了与涉及4-溴-1-丁炔的合成相关的技术 (Brandsma & Verkruijsse, 1990)。

1-丁烯-2-基自由基的解离通道

Miller等人(2005)研究了1-丁烯-2-基自由基及其前体2-溴-1-丁烯的解离通道。他们通过光解离实验确定了各种解离通道,有助于理解这些自由基及其相关结构(如4-溴-1-丁炔)的反应动力学 (Miller et al., 2005)。

2-丁炔-1-基自由基的振动带

Brown等人(2020)报告了通过1-溴-2-丁炔的热解形成的2-丁炔-1-基自由基的振动带。这项研究对于理解这类自由基的光谱性质具有重要意义,这些自由基在结构上类似于由4-溴-1-丁炔衍生的自由基 (Brown et al., 2020)。

2-丁炔-1,4-二醇衍生物的合成

Qun(2003)专注于2-丁炔-1,4-二醇衍生物的合成,找到了生产2-丁炔-1,4-二溴的有效方法。这项研究对于相关化合物的合成和应用具有重要意义,如4-溴-1-丁炔 (Qun, 2003)。

通过分子内环合羰化反应形成环戊烯酮

Llebaria,Camps和Moretó(1993)展示了一种涉及1-溴-1,4-二烯的Ni促进的羰化-环化过程,导致环戊烯酮的形成。这项研究提供了对复杂有机反应的见解,这些反应可能与4-溴-1-丁炔的衍生物相关 (Llebaria et al., 1993)。

作用机制

Target of Action

4-Bromo-1-butyne is a type of alkyl halide . It serves as a source of alkyl halides for the introduction of bromo functionality into the molecule . The primary targets of 4-Bromo-1-butyne are molecules that can undergo nucleophilic substitution or elimination reactions.

Biochemical Pathways

4-Bromo-1-butyne is used as a reactant in several synthesis pathways. For instance, it is used in the synthesis of macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization . It is also used in the synthesis of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition , and in intramolecular 1,3-dipolar cycloaddition to synthesize 1,3,4-oxadiazoles .

Result of Action

The result of 4-Bromo-1-butyne’s action is the formation of new organic compounds. For example, it can lead to the formation of macrocycles, oxazoles, and oxadiazoles . These compounds can have various molecular and cellular effects depending on their structure and properties.

安全和危害

未来方向

生化分析

Biochemical Properties

4-Bromo-1-butyne plays a significant role in biochemical reactions due to its ability to participate in various cycloaddition and coupling reactions. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids. These interactions often result in the formation of bioactive compounds that can modulate inflammatory responses and other physiological processes. Additionally, 4-Bromo-1-butyne can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic pathways within cells .

Cellular Effects

The effects of 4-Bromo-1-butyne on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 4-Bromo-1-butyne has been shown to impact cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 4-Bromo-1-butyne exerts its effects through several mechanisms. One primary mechanism involves the covalent binding of the compound to specific amino acid residues within enzyme active sites. This binding can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 4-Bromo-1-butyne can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1-butyne can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over time, the degradation products of 4-Bromo-1-butyne may exhibit different biochemical properties, potentially leading to changes in cellular responses. Long-term studies have shown that prolonged exposure to 4-Bromo-1-butyne can result in cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-1-butyne in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without causing significant adverse effects. At higher doses, 4-Bromo-1-butyne can induce toxic effects, including hepatotoxicity and neurotoxicity. These effects are often associated with the accumulation of reactive intermediates and oxidative stress within tissues. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

4-Bromo-1-butyne is involved in several metabolic pathways, primarily those related to the metabolism of fatty acids and other lipids. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are responsible for the detoxification and biotransformation of xenobiotics. These interactions can lead to changes in metabolic flux and the levels of various metabolites within cells. Additionally, 4-Bromo-1-butyne can affect the synthesis and degradation of bioactive lipids, influencing cellular signaling and homeostasis .

Transport and Distribution

Within cells and tissues, 4-Bromo-1-butyne is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, specific transporters and binding proteins may facilitate the uptake and distribution of 4-Bromo-1-butyne within cells. The compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 4-Bromo-1-butyne is critical for its activity and function. The compound can be targeted to specific organelles through post-translational modifications or interactions with targeting signals. For example, 4-Bromo-1-butyne may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the localization of 4-Bromo-1-butyne within the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

属性

IUPAC Name |

4-bromobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOGWXIKVUXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454136 | |

| Record name | 4-Bromo-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38771-21-0 | |

| Record name | 4-Bromo-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the kinetic shift observed in the fragmentation of the 4-bromo-1-butyne cation?

A1: The kinetic shift observed in the bromine loss from the 4-bromo-1-butyne cation [] suggests that the dissociation process is not instantaneous. This means there's a time lag between the ionization of the molecule and the fragmentation event. This kinetic shift is crucial for accurately determining the appearance energy (E0) of the fragment ion. Researchers use modeling techniques to account for this shift and obtain a more precise E0 value, which is essential for understanding the energetics and mechanisms of the dissociation process.

Q2: How does the structure of the bromobutyne isomers influence the formation of different C4H5+ ions during dissociative photoionization?

A2: The research indicates that the specific isomer of bromobutyne significantly impacts the structure of the resulting C4H5+ ion []. Theoretical calculations suggest that only the staggered rotamer of the 4-bromo-1-butyne cation can lose a bromine atom to form a high-energy cyclic C4H5+ isomer. In contrast, experimental evidence suggests that both 1-bromo-2-butyne and 3-bromo-1-butyne likely form the linear CH2CCCH3+ ion. These findings highlight the role of molecular structure in dictating fragmentation pathways and the formation of specific ionic products.

Q3: What are the potential applications of poly[N-(3-butynyl)-2-ethynylpyridinium bromide] based on its characterized properties?

A3: The successful synthesis and characterization of poly[N-(3-butynyl)-2-ethynylpyridinium bromide], a new conjugated polyelectrolyte, opens doors to several potential applications []. Its conjugated backbone structure, confirmed by IR, NMR, and UV-visible spectroscopies, suggests potential use in organic electronic devices. Furthermore, the determined HOMO and LUMO energy levels indicate a band gap of 1.98 eV, making it suitable for applications like light-emitting diodes or solar cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。